molecular formula C23H28N2O2S B301751 N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B301751
M. Wt: 396.5 g/mol
InChI Key: CCJDLRRHLMUVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CTB, is a synthetic compound that has been widely studied for its potential applications in scientific research. CTB belongs to the class of benzothiophene derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific receptors or transporters in neurons. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to bind to the ganglioside GM1, a glycolipid that is highly expressed on the surface of neurons. This binding may facilitate the uptake of N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide by neurons and its transport along axons. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to bind to the sigma-1 receptor, a protein that is involved in a range of cellular processes, including calcium signaling and protein trafficking.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission and the regulation of gene expression. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to enhance the release of neurotransmitters such as glutamate and acetylcholine, and to increase the expression of genes involved in synaptic plasticity. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for lab experiments is its ability to label neurons and trace neural pathways. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is taken up by neurons and transported along axons to their terminals, allowing researchers to visualize the connections between neurons. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is also relatively stable and easy to synthesize, making it a useful tool for a range of experiments. However, there are also some limitations to the use of N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. For example, the compound may be toxic to cells at high concentrations, and its binding to specific receptors or transporters may interfere with normal cellular processes.

Future Directions

There are many potential future directions for N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide research. One area of interest is in the development of new imaging techniques for visualizing neural circuits. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been used in combination with other imaging techniques, such as two-photon microscopy, to map neural circuits in vivo. Another area of interest is in the development of N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based therapeutics for the treatment of neurological disorders. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and may have potential as a therapeutic agent. Finally, there is also interest in the development of new N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide analogs with improved properties, such as increased stability or specificity for certain receptors or transporters.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the benzothiophene ring, and the introduction of the cyclohexyl and methylbenzoyl groups. One of the most commonly used methods for synthesizing N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. This method has been shown to be efficient and reliable, producing high yields of pure N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be a useful tool for tracing neural pathways. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is taken up by neurons and transported along axons to their terminals, allowing researchers to visualize the connections between neurons. N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been used in studies of the visual system, where it has been shown to be a useful tracer for mapping retinotopic organization.

properties

Product Name

N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C23H28N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H28N2O2S/c1-15-9-5-6-12-17(15)21(26)25-23-20(18-13-7-8-14-19(18)28-23)22(27)24-16-10-3-2-4-11-16/h5-6,9,12,16H,2-4,7-8,10-11,13-14H2,1H3,(H,24,27)(H,25,26)

InChI Key

CCJDLRRHLMUVIE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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